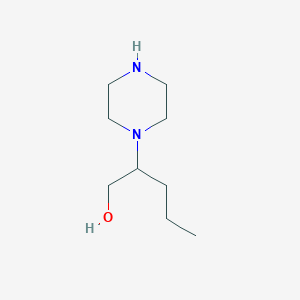

2-(Piperazin-1-yl)pentan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

2-piperazin-1-ylpentan-1-ol |

InChI |

InChI=1S/C9H20N2O/c1-2-3-9(8-12)11-6-4-10-5-7-11/h9-10,12H,2-8H2,1H3 |

InChI Key |

CYPYMTUXBWPDSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CO)N1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes of 2-(Piperazin-1-yl)pentan-1-ol

The most straightforward approach to synthesizing this compound involves the direct N-alkylation of piperazine (B1678402). This method utilizes a 5-carbon chain that already contains the hydroxyl group and a suitable leaving group.

A typical procedure involves the nucleophilic substitution (SN2) reaction between piperazine and a pentanol (B124592) derivative. In this reaction, a nitrogen atom of the piperazine ring acts as the nucleophile, attacking the electrophilic carbon atom bearing a leaving group on the pentane (B18724) chain. To prevent dialkylation of piperazine, a large excess of the piperazine starting material is often used.

Key reaction components include:

Starting Materials : Piperazine and a C5 electrophile such as 1-bromo-2-pentanol or 1-chloro-2-pentanol. Alternatively, starting from a protected alcohol like 2-(bromomethyl)oxirane allows for subsequent ring-opening by piperazine.

Solvents : Polar aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) are commonly employed.

Base : A base like potassium carbonate (K₂CO₃) is often added to neutralize the acid (HBr or HCl) generated during the reaction.

Temperature : The reaction temperature can range from ambient room temperature to reflux (e.g., 80 °C), depending on the reactivity of the specific alkylating agent.

The final product is typically purified using techniques like column chromatography. The structure can be confirmed by spectroscopic methods such as ¹H-NMR and LC-MS.

Multistep Synthesis Pathways

Multistep synthesis offers greater control, particularly when dealing with potentially interfering functional groups or when aiming for specific stereochemistry. A common strategy involves the use of protecting groups for the hydroxyl moiety.

A representative multistep pathway could be:

Protection of the Hydroxyl Group : The hydroxyl group of a starting material like 1,2-epoxypentane (B89766) or pentan-1-ol can be protected. For instance, it can be converted to a tetrahydropyranyl (THP) ether. This prevents the alcohol from interfering with subsequent reactions.

Nucleophilic Substitution : The protected intermediate is then reacted with piperazine. For example, piperazine can perform a nucleophilic attack to open the ring of a protected epoxide.

Deprotection : The protecting group is removed in the final step to reveal the hydroxyl group, yielding this compound. Acidic conditions are typically used to remove a THP ether.

Another potential multistep route involves the reduction of a corresponding ketone, a method cited for analogous piperazine compounds. smolecule.com This could involve synthesizing a piperazinyl ketone intermediate, which is then reduced to the final alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Derivatization Strategies for Piperazine and Hydroxyalkyl Moieties

The presence of both a secondary amine and a primary alcohol makes this compound a valuable template for creating a library of derivative compounds.

The unsubstituted secondary amine on the piperazine ring is a nucleophilic site that readily undergoes alkylation. This reaction allows for the introduction of a wide variety of substituents. smolecule.comnih.gov

The general reaction involves treating this compound with an alkylating agent, typically an alkyl halide (R-X) or a molecule with another suitable leaving group. nih.gov

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halides | Benzyl chloride | N-Benzylpiperazine derivatives |

| Activated Alkenes | Alkyl acrylates | Substituted piperazine derivatives |

Table 1: Examples of Alkylation Reactions on the Piperazine Nitrogen.

These reactions are often carried out in the presence of a base to scavenge the acid formed. The choice of solvent and temperature depends on the specific reactants.

The primary hydroxyl group can be converted into esters or ethers, modifying the polarity and chemical properties of the molecule.

Esterification : This is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivative, such as an acyl chloride or acid anhydride. chemguide.co.uk When using a carboxylic acid, a strong acid catalyst like concentrated sulfuric acid is required. chemguide.co.uk The reaction is reversible and often requires heating. rsc.org The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the alcohol's oxygen atom. chemguide.co.uk

Etherification : The formation of an ether from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Another approach involves converting the alcohol into a better leaving group or using specific coupling reagents. For instance, chloroformylation of the alcohol followed by reaction with another amine or alcohol can create carbonate or carbamate (B1207046) linkages. acs.org

Schiff bases, or imines, are formed through the condensation reaction of a primary or secondary amine with an aldehyde or a ketone. scispace.com While the piperazine in the title compound contains two secondary amines, related primary amine-containing piperazines are well-documented to form Schiff bases. mdpi.comnih.gov The general mechanism involves the nucleophilic amine attacking the carbonyl carbon, leading to a hemiaminal (or carbinolamine) intermediate. scispace.com This intermediate then undergoes dehydration, often catalyzed by acid or base, to form the C=N double bond of the Schiff base. scispace.com

For this compound, condensation reactions could theoretically occur if the primary alcohol is first oxidized to an aldehyde. The resulting aldehyde could then react with a primary amine to form a Schiff base. More commonly, derivatives are made by first attaching a primary amine to the piperazine ring, which is then used for Schiff base formation. For example, studies have shown that compounds like 2-(piperazin-1-yl)ethanamine readily react with aldehydes such as thiophene-2-carbaldehyde (B41791) to produce Schiff bases in high yields. mdpi.com

Stereoselective Synthesis Approaches

The carbon atom at the 2-position of the pentan-1-ol chain, C(CH₂OH)N, is a stereocenter. Therefore, this compound exists as a pair of enantiomers. The synthesis of a single enantiomer requires a stereoselective approach. While specific stereoselective syntheses for this exact molecule are not extensively documented in the reviewed literature, several general strategies are applicable. ethz.ch

Chiral Pool Synthesis : This approach utilizes a starting material that is already enantiomerically pure. For example, one could start with an enantiopure pentanol derivative, such as (R)- or (S)-1,2-epoxypentane, which is commercially available. The ring-opening of this chiral epoxide with piperazine would proceed with a defined stereochemical outcome. beilstein-journals.org

Chiral Auxiliaries : An enantiopure group (the auxiliary) can be temporarily attached to the molecule to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Asymmetric Catalysis : A chiral catalyst can be used to favor the formation of one enantiomer over the other from a prochiral starting material. For instance, the asymmetric reduction of a ketone precursor, 1-(piperazin-1-yl)pentan-2-one, using a chiral reducing agent or catalyst could yield an enantiomerically enriched alcohol.

Resolution : A racemic mixture of the final compound can be separated into its constituent enantiomers. This can be done by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography. ethz.ch

The successful separation of stereoisomers for related complex molecules, such as quinoline-piperazine scaffolds, has been achieved using standard silica (B1680970) gel column chromatography, indicating that such methods could be viable for this compound as well. rsc.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of piperazine-containing compounds is a important area of research, aiming to reduce the environmental impact of pharmaceutical and chemical manufacturing. reagent.co.ukrsc.org While specific green synthetic routes for this compound are not extensively documented in publicly available literature, the principles can be applied to its plausible synthetic pathways. These methodologies focus on increasing reaction efficiency, minimizing waste, and utilizing more environmentally benign reagents and conditions. derpharmachemica.comderpharmachemica.comrjptonline.org

A plausible conventional synthesis of this compound could involve the reaction of piperazine with a suitable pentanol derivative. Green chemistry approaches would seek to optimize this process. Key areas of improvement include the use of alternative energy sources, greener solvents, and catalysts to enhance atom economy and reduce the generation of hazardous byproducts. researchgate.netnumberanalytics.comresearchgate.net

One of the most impactful green chemistry techniques in the synthesis of piperazine derivatives is the use of microwave-assisted organic synthesis (MAOS). derpharmachemica.comderpharmachemica.comrjptonline.org This method often leads to a significant reduction in reaction times, increased product yields, and can sometimes be performed under solvent-free conditions, which further enhances its environmental credentials. derpharmachemica.comderpharmachemica.com For instance, syntheses that might take several hours under conventional heating can often be completed in minutes using microwave irradiation. derpharmachemica.com

Another core principle of green chemistry is the maximization of atom economy , which seeks to incorporate the maximum amount of starting materials into the final product, thus minimizing waste. numberanalytics.comlibretexts.orgchembam.com Reactions with high atom economy are inherently more efficient and sustainable.

The use of renewable feedstocks is also a central tenet of green chemistry. reagent.co.ukwordpress.comgappeptides.com This involves sourcing starting materials from biological sources, which can be replenished, rather than from finite petrochemical resources. reagent.co.ukwordpress.com For the synthesis of piperazine derivatives, this could involve utilizing bio-based solvents or precursors derived from biomass. gappeptides.comnrel.gov

The following table outlines a hypothetical comparison between a conventional and a green synthetic approach for preparing a piperazine derivative, illustrating the potential benefits of applying green chemistry principles.

Table 1: Comparison of Conventional vs. Green Synthetic Methods for Piperazine Derivatives

| Parameter | Conventional Method | Green Method (e.g., Microwave-Assisted) |

|---|---|---|

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation |

| Reaction Time | 8 - 12 hours | 10 - 30 minutes |

| Solvent | Toluene, DMF (Dimethylformamide) | Ethanol, Water, or Solvent-free |

| Catalyst | Often requires stoichiometric bases | Catalytic amounts of a recyclable catalyst |

| Yield | Moderate (e.g., 60-75%) | High to Excellent (e.g., 85-95%) |

| Atom Economy | Lower due to byproducts and excess reagents | Higher due to improved selectivity |

| Work-up | Extraction with organic solvents, column chromatography | Simple filtration or precipitation |

This table presents illustrative data based on typical outcomes reported for the synthesis of various piperazine derivatives using green chemistry principles.

Further research into the synthesis of this compound could explore one-pot reactions where multiple synthetic steps are combined into a single operation. This approach, a hallmark of green synthesis, reduces the need for intermediate purification steps, saving time, energy, and solvent use. benthamscience.com Additionally, the use of biocatalysts, such as enzymes, could offer highly selective and environmentally friendly routes to this and other chiral piperazine derivatives.

The development and adoption of such green synthetic methodologies are crucial for the sustainable production of fine chemicals and pharmaceuticals.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic arrangement within a molecule. Both ¹H NMR and ¹³C NMR spectra would be essential for the structural confirmation of 2-(Piperazin-1-yl)pentan-1-ol.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The expected chemical shifts (δ) for the protons in this compound are influenced by neighboring functional groups. For instance, the protons on the carbon bearing the hydroxyl group (C1) would appear as a doublet of doublets, while the piperazine (B1678402) ring protons would show distinct signals.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal, with its chemical shift indicating its electronic environment.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| C1 | ~3.4 - 3.6 | ~65 - 68 |

| C2 | ~2.8 - 3.0 | ~60 - 63 |

| C3 | ~1.3 - 1.5 | ~28 - 31 |

| C4 | ~1.2 - 1.4 | ~22 - 25 |

| C5 | ~0.8 - 1.0 | ~13 - 15 |

| Piperazine C (a) | ~2.6 - 2.8 | ~53 - 56 |

| Piperazine C (b) | ~2.4 - 2.6 | ~45 - 48 |

| -OH | Variable (depends on solvent, concentration) | - |

| -NH | Variable (depends on solvent, concentration) | - |

Note: Predicted values are based on standard functional group ranges and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula: C₉H₂₀N₂O), the expected exact mass would be a key identifier. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. Key fragmentation pathways would include the loss of a propyl group, cleavage of the piperazine ring, and loss of a water molecule from the parent ion.

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis Type | Expected Value/Observation |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| Monoisotopic Mass | 172.15756 u |

| Major Fragment Ions (m/z) | Fragments corresponding to loss of H₂O, C₃H₇, and characteristic piperazine ring fragments. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR spectroscopy would be expected to show a broad absorption band for the O-H stretch of the alcohol group and a distinct band for the N-H stretch of the secondary amine in the piperazine ring. C-H stretching and bending vibrations, as well as C-N and C-O stretching, would also be visible.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the carbon skeleton, which may be weak or absent in the IR spectrum.

Table 3: Key Vibrational Spectroscopy Frequencies for this compound

| Functional Group | FT-IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| O-H (Alcohol) | 3200-3600 (Broad) | 3200-3600 (Weak) | Stretching |

| N-H (Amine) | 3300-3500 (Medium) | 3300-3500 (Weak) | Stretching |

| C-H (Aliphatic) | 2850-2960 | 2850-2960 (Strong) | Stretching |

| C-O (Alcohol) | 1050-1150 | 1050-1150 (Weak) | Stretching |

| C-N (Amine) | 1020-1250 | 1020-1250 (Medium) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Saturated compounds like this compound, which lack extensive chromophores (like conjugated double bonds or aromatic rings), are not expected to show significant absorption in the visible region (400-800 nm).

However, the presence of heteroatoms with non-bonding electrons (the nitrogen and oxygen atoms) allows for n → σ* transitions. These typically occur in the far-UV region, often below the cutoff of standard laboratory spectrophotometers (~200 nm). Therefore, a UV-Vis spectrum would likely show end absorption, where the absorbance increases sharply at lower wavelengths, but no distinct absorption maxima in the 200-800 nm range.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating the target compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector set to a low wavelength (e.g., 210 nm) or, more effectively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are more universal for compounds lacking a strong chromophore.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. This results in significantly faster analysis times, higher resolution, and improved sensitivity. A UPLC method would offer a more rapid and efficient assessment of the purity of this compound compared to traditional HPLC. The conditions would be similar to HPLC but with a much shorter run time.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify individual chemical compounds within a sample. For a molecule like this compound, GC-MS analysis provides critical information about its purity, molecular weight, and structural features through its characteristic fragmentation pattern.

During GC-MS analysis, the vaporized compound is first separated from other components in a gas chromatograph before entering the mass spectrometer. In the mass spectrometer's ion source, the molecule is bombarded with high-energy electrons, leading to the removal of an electron and the formation of a positively charged molecular ion (M•+). libretexts.org This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. libretexts.org Only the charged particles are detected and plotted on a mass spectrum, which displays the relative abundance of ions at each mass-to-charge ratio (m/z). libretexts.org

The fragmentation of this compound is dictated by its structure, which includes a piperazine ring and a pentanol (B124592) side chain. The fragmentation pattern for piperazine derivatives is typically characterized by the cleavage of the piperazine ring. nih.gov A common fragmentation involves the loss of a C2H4N fragment, which is a hallmark of the piperazine moiety. nih.gov Another characteristic ion for piperazine-containing compounds is often observed at an m/z of 56, corresponding to the C3H6N+ fragment. nih.gov

The alcohol group on the pentanol side chain also directs fragmentation. Alcohols frequently undergo fragmentation through the loss of a water molecule (H₂O), which would result in a peak at 18 mass units below the molecular ion peak. savemyexams.com Another common pathway is alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this could lead to the formation of a [CH₂OH]⁺ fragment at m/z 31. savemyexams.com

The analysis of structurally similar compounds, such as other piperazine derivatives and pentanol isomers, helps in predicting the mass spectrum. researchgate.netlibretexts.org For instance, the mass spectrum of pentane (B18724) isomers shows significant peaks at m/z values of 43 and 57, corresponding to C₃H₇⁺ and C₄H₉⁺ fragments, respectively, which could also be expected from the fragmentation of the pentyl chain in the target molecule. libretexts.org The combination of these fragmentation pathways results in a unique mass spectrum that serves as a chemical fingerprint for this compound.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 186 | [M]⁺ (Molecular Ion) | C₉H₂₀N₂O⁺ |

| 168 | [M - H₂O]⁺ | Loss of water from the alcohol group |

| 155 | [M - CH₂OH]⁺ | Alpha-cleavage at the alcohol |

| 99 | [C₅H₁₁N₂]⁺ | Cleavage of the bond between the pentyl group and the piperazine ring |

| 86 | [C₄H₁₀N₂]⁺ | Piperazine ring fragment |

| 71 | [C₅H₁₁]⁺ | Pentyl fragment |

| 57 | [C₄H₉]⁺ | Butyl fragment from the side chain |

| 56 | [C₃H₆N]⁺ | Characteristic piperazine ring fragment nih.gov |

| 43 | [C₃H₇]⁺ | Propyl fragment from the side chain |

| 31 | [CH₂OH]⁺ | Fragment from alpha-cleavage of the primary alcohol savemyexams.com |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is an analytical technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu This method provides valuable insights into the thermal stability and decomposition profile of materials. For this compound, TGA can determine the temperatures at which the compound begins to degrade and the nature of its decomposition process.

A TGA experiment generates a curve plotting the percentage of remaining sample mass against temperature. etamu.edu The thermal decomposition of piperazine derivatives typically occurs in distinct stages. scirp.orgmasjaps.com The initial weight loss at lower temperatures (around 100-200°C) often corresponds to the loss of volatile components or loosely bound solvent molecules. researchgate.netbiointerfaceresearch.com For this compound, the first major decomposition step would likely involve the cleavage and volatilization of the pentanol side chain.

As the temperature increases, further weight loss occurs due to the breakdown of the more stable parts of the molecule. The decomposition of the piperazine ring itself generally happens at higher temperatures, often above 300°C. scirp.orgnih.gov Studies on related piperazine compounds show that the thermal stability is influenced by the nature of the substituents on the piperazine ring. scirp.orgresearchgate.net The process can leave a certain percentage of non-volatile residue or char, or the compound may decompose completely. researchgate.net The TGA curve provides a quantitative measure of these events, indicating the temperature ranges of stability and the kinetics of degradation.

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Description of Thermal Event |

| 1 | 150 - 250 | ~47% | Initial decomposition and loss of the pentan-1-ol side chain (C₅H₁₁O). |

| 2 | 250 - 400 | ~53% | Decomposition and volatilization of the core piperazine ring structure. |

| Final Residue | >400 | ~0% | Complete decomposition with minimal char residue expected for this type of organic molecule. |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations with Biological Receptors

Identification of Key Interacting Residues:The key amino acid residues that would be involved in forming interactions (such as hydrogen bonds, hydrophobic interactions, or ionic bonds) with this specific ligand have not been identified through molecular docking simulations.

Future computational research may explore the properties of 2-(Piperazin-1-yl)pentan-1-ol, at which point a detailed and data-rich analysis as outlined could be compiled. However, based on the current body of scientific literature, such an analysis is not presently feasible.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules, MD can provide detailed insights into conformational changes, stability, and intermolecular interactions.

The conformational landscape of this compound is primarily dictated by the flexibility of the piperazine (B1678402) ring and the rotational freedom of the pentanol (B124592) substituent. The piperazine ring typically exists in a chair conformation to minimize steric strain. However, it can also adopt other conformations, such as boat and twist-boat, which are generally higher in energy. The presence of the pentanol substituent at the 2-position can influence the preference for a particular chair conformation (with the substituent in an axial or equatorial position) and the energy barrier for ring inversion. nih.govrsc.orgrsc.orgnih.gov

MD simulations would allow for the exploration of these conformational possibilities over time. By calculating the potential energy of different conformers, a conformational energy landscape can be constructed, revealing the most stable (lowest energy) conformations and the energy barriers between them.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Orientation | Dihedral Angle (C2-N1-C6-C5) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 | Equatorial | ~180° | 0.0 |

| Chair 2 | Axial | ~60° | 1.5 |

| Twist-Boat | - | Variable | 5.8 |

| Boat | - | Variable | 7.2 |

Note: This data is hypothetical and for illustrative purposes.

The solvent environment can significantly impact the conformational preferences and intermolecular interactions of this compound. The molecule possesses both polar (the hydroxyl group and the piperazine nitrogens) and non-polar (the pentyl chain) regions, making its behavior solvent-dependent.

In a polar protic solvent like water, the hydroxyl group and the piperazine nitrogens can act as hydrogen bond donors and acceptors, respectively. researchgate.netnih.gov These interactions with water molecules would stabilize the more polar conformations of the molecule and could compete with any intramolecular hydrogen bonding. In a non-polar aprotic solvent, intramolecular hydrogen bonds might be more favored, potentially leading to a more compact conformation.

MD simulations in explicit solvent models can elucidate the specific nature of these interactions. By analyzing the radial distribution functions of solvent molecules around the solute, the formation and dynamics of hydrogen bonds and other non-covalent interactions can be quantified. mdpi.com

Table 2: Hypothetical Hydrogen Bonding Analysis of this compound in Different Solvents

| Solvent | Average Number of Solute-Solvent H-Bonds | Predominant H-Bonding Site |

|---|---|---|

| Water | 4.2 | Hydroxyl group, Piperazine N4 |

| Ethanol | 3.5 | Hydroxyl group |

| Chloroform | 1.1 | Intramolecular H-bond favored |

| Hexane | 0.2 | Negligible |

Note: This data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Given the prevalence of the piperazine scaffold in centrally active drugs, a hypothetical QSAR study could be undertaken to predict the affinity of this compound and its analogs for a specific G-protein coupled receptor (GPCR). researchgate.netmdpi.com A QSAR model is typically represented by a linear or non-linear equation that relates biological activity (e.g., pIC50) to a set of molecular descriptors.

For instance, a hypothetical QSAR model for the affinity of a series of 2-(piperazin-1-yl)alkanol derivatives for a hypothetical receptor could take the form:

pIC50 = β₀ + β₁(logP) + β₂(TPSA) + β₃(nRotB) + ...

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

TPSA is the topological polar surface area, related to membrane permeability.

nRotB is the number of rotatable bonds, indicating molecular flexibility.

β coefficients are determined through statistical regression analysis.

Such a model could guide the synthesis of new derivatives with potentially improved activity.

The development of a robust and predictive QSAR model hinges on the careful selection of relevant molecular descriptors and rigorous validation of the model's performance.

Descriptor Selection: A wide range of descriptors can be calculated for a molecule, categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, polar surface area.

3D descriptors: Steric parameters, quantum chemical descriptors.

For a molecule like this compound, descriptors related to lipophilicity, polarity, size, and shape would likely be important for its biological activity.

Validation: A QSAR model must be validated to ensure its predictive power for new, untested compounds. Common validation techniques include:

Internal validation: Cross-validation techniques like leave-one-out (LOO) are used to assess the model's robustness.

External validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development.

Randomization tests: Y-scrambling is performed to ensure the model is not the result of a chance correlation.

Table 3: Hypothetical Validation Parameters for a QSAR Model of this compound Analogs

| Parameter | Value | Interpretation |

|---|---|---|

| R² (squared correlation coefficient) | 0.85 | Goodness of fit for the training set |

| Q² (cross-validated R²) | 0.72 | Good internal predictive ability |

| R²_pred (external validation R²) | 0.65 | Good predictive ability for the test set |

Note: This data is hypothetical and for illustrative purposes. A robust QSAR model should have a high R², Q², and R²_pred, indicating that it is both internally consistent and has good predictive power for new chemical entities. nih.govopenpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.commdpi.com

Pre Clinical Pharmacological Investigations

In vitro Receptor Binding and Ligand-Target Interactions

Affinity and Selectivity Profiling

No studies reporting the binding affinity (e.g., Ki, Kd, or IC50 values) of 2-(Piperazin-1-yl)pentan-1-ol for any biological receptor have been identified. Therefore, its selectivity profile against a panel of receptors is currently unknown.

Allosteric Modulation Studies

There is no available research to suggest that this compound has been investigated as a potential allosteric modulator of any receptor.

Enzyme Inhibition and Modulation Studies

Kinase Inhibition Assays (e.g., DLK, ROCK2, PARP-1)

No data from kinase inhibition assays involving this compound have been published. Its potential to inhibit or modulate the activity of kinases such as DLK, ROCK2, or PARP-1 has not been documented.

Phospholipase D Inhibition (e.g., NAPE-PLD)

The effect of this compound on the activity of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) has not been reported in the scientific literature.

Pancreatic Lipase (B570770) Inhibition

There are no published findings on the inhibitory activity of this compound against pancreatic lipase.

SCD-1 Inhibitor Profiling

Stearoyl-CoA Desaturase-1 (SCD-1) is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids. The inhibition of SCD-1 is a promising therapeutic strategy for metabolic disorders and certain types of cancer. nih.gov Research into SCD-1 inhibitors has explored various chemical scaffolds, with piperazine (B1678402) derivatives emerging as a significant class.

Investigations into piperazinyl-pyridazine based compounds have shown that structural modifications significantly impact their inhibitory potency. nih.gov Structure-activity relationship (SAR) studies on benzoyl piperidine-based SCD-1 inhibitors revealed that the presence of electron-withdrawing groups enhances activity against both mouse and human SCD-1 in microsomal assays. nih.gov While specific profiling data for this compound is not prominently available in current literature, the established importance of the piperazine moiety in SCD-1 inhibition suggests that it could serve as a foundational structure for developing novel inhibitors. nih.gov The general strategy involves modifying the piperazine core to optimize potency, pharmacokinetic profiles, and liver tissue distribution. nih.gov

Cellular and Biochemical Assays

The piperazine nucleus is a key feature in many molecules investigated for their antioxidant properties. researchgate.net The antioxidant capacity of piperazine derivatives is often evaluated using the 2,2'-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures a compound's ability to donate a hydrogen atom and neutralize the stable DPPH free radical. mdpi.com

Studies on various substituted piperazine derivatives have demonstrated significant antioxidant potential. For instance, a series of 1-aryl/aralkyl piperazine derivatives incorporating a methylxanthine moiety were synthesized and tested for their antioxidant activities. nih.gov The results, measured as IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals), indicated varied efficacy depending on the specific substitutions. nih.gov In another study, diketopiperazine derivatives showed moderate DPPH scavenging activity, with one compound exhibiting an EC₅₀ value of 60.8 μM. nih.gov The presence of hydroxyl groups in the structure is often considered essential for enhancing antioxidant properties. nih.gov

The table below summarizes the DPPH radical scavenging activity for various piperazine derivatives, illustrating the range of antioxidant potential within this chemical class.

| Compound Class | Specific Compound Example | Activity Measurement | Result |

| 1-Aryl/aralkyl piperazines | Compound 3a | IC₅₀ | 371.97 µmol/L |

| 1-Aryl/aralkyl piperazines | Compound 3c | IC₅₀ | 189.42 µmol/L |

| 1-Aryl/aralkyl piperazines | Compound 3f | IC₅₀ | 420.57 µmol/L |

| Diketopiperazines | Compound 10 | EC₅₀ | 60.8 µM |

| Piperidine (B6355638) derivatives | Compound 8 | Scavenging Capacity | 78% at 1000 µg/ml |

| Piperidine derivatives | Compound 6 | Scavenging Capacity | 49% at 1000 µg/ml |

Data sourced from multiple studies on piperazine and piperidine derivatives. nih.govnih.govresearchgate.net

The development of effective agents to counteract the harmful effects of ionizing radiation is a critical area of research. Novel piperazine derivatives, particularly those based on a 1-(2-hydroxyethyl)piperazine structure, have been identified as promising radioprotective agents, offering potential advantages over existing compounds like amifostine, which is associated with significant toxicity. nih.govrsc.org

The radioprotective efficacy of these compounds has been assessed in various human cell lines, including the MOLT-4 lymphoblastic leukemia line and peripheral blood mononuclear cells (PBMCs). rsc.org In these studies, certain piperazine derivatives demonstrated significant radioprotective effects with minimal cytotoxicity. nih.govrsc.org The efficacy was quantified by measuring the mitigation of DNA damage using the dicentric chromosome assay (DCA), a gold standard for biological dosimetry. nih.govrsc.org One leading compound, referred to as "compound 6" in a study, emerged as a candidate with an optimal balance of safety and efficacy. nih.govrsc.org Another derivative, "compound 8," also showed a notable radioprotective effect on cell survival in vitro. nih.gov These findings highlight the potential of the piperazine scaffold in developing safer and more effective radiation countermeasures. nih.govrsc.org

The programmed cell death protein-1 (PD-1) and its ligand (PD-L1) form a critical immune checkpoint pathway that cancer cells can exploit to evade immune surveillance. mdpi.com Therapeutic strategies, predominantly using monoclonal antibodies, aim to block this interaction to restore T-cell anti-tumor activity. mdpi.comnih.gov

While the development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction is an area of intense research, there is currently no specific evidence in the reviewed literature to suggest that this compound or similar simple piperazine derivatives directly modulate this pathway. mdpi.com The inhibitors that have been developed are typically more complex structures, such as peptides, peptidomimetics, or macrocycles, designed to disrupt the protein-protein interface. mdpi.com Research continues to explore novel chemical scaffolds for this purpose, but the role of simple piperazine structures in this context remains to be established.

Piperazine derivatives have been extensively investigated for their antimicrobial properties against a wide range of pathogens. The piperazine ring is a versatile scaffold that can be modified to create compounds with potent activity against both bacteria and fungi. researchgate.netmanipal.edu

Antibacterial Activity: Studies have shown that newly synthesized piperazine compounds can exhibit significant antibacterial effects. For example, a series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides were tested against several bacterial species. One compound, designated 3k, was identified as the most potent, with Listeria monocytogenes being the most sensitive bacterium. nih.gov Notably, some of these compounds were more potent than the reference antibiotic ampicillin against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) demonstrated its uptake by microbial cells and its ability to inhibit DNA gyrase, leading to effective antimicrobial action against Staphylococcus strains. mdpi.com

Antifungal Activity: The same classes of compounds often show broad-spectrum antifungal activity. Piperazine derivatives have been tested against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus fumigatus. researchgate.net In one study, the compound 3k, which showed strong antibacterial properties, also exhibited the best antifungal activity, with Trichoderma viride being the most sensitive fungus. nih.gov

The table below presents the minimum bactericidal concentrations (MBCs) for PNT against selected bacterial strains.

| Compound | Bacterial Strain | MBC (µg/mL) |

| PNT | S. epidermidis | 1.25 |

| PNT | S. aureus | 5.0 |

| PNT | MRSA | 10 |

Data from a study on the antimicrobial activity of PNT. mdpi.com

In vitro and Ex vivo Biological Models

The preclinical evaluation of this compound and related piperazine derivatives relies heavily on a variety of in vitro and ex vivo models to characterize their pharmacological activities. Cellular and biochemical assays form the foundation of these investigations. For instance, the antioxidant potential is determined using cell-free systems like the DPPH scavenging assay. nih.govnih.gov

To assess radioprotective effects, human cell lines such as MOLT-4 and MRC-5, along with primary cells like PBMCs, are exposed to ionizing radiation in the presence of the test compounds. nih.govrsc.orgnih.gov The protective effect is then quantified by analyzing cell viability and DNA damage through methods like the dicentric chromosome assay. nih.govrsc.org Antimicrobial activity is evaluated by determining minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against panels of clinically relevant bacterial and fungal strains, including antibiotic-resistant variants like MRSA. nih.govmdpi.com These foundational in vitro studies are essential for identifying lead compounds and elucidating their mechanisms of action before any further investigation.

Brain Tissue Slice Models for Neurotransmitter Release

No publicly available scientific literature could be identified that has investigated the effects of this compound on neurotransmitter release in brain tissue slice models.

Organ Bath Studies for Smooth Muscle Contraction

There is no available research detailing the effects of this compound on smooth muscle contraction in organ bath studies.

Animal Model Studies (Non-clinical Efficacy and Mechanism of Action)

Anticonvulsant Activity in Rodent Seizure Models

No studies were found in the public domain that have evaluated the anticonvulsant activity of this compound in rodent seizure models.

Radioprotection in Murine Models

There is no available data from studies investigating the radioprotective effects of this compound in murine models.

Behavioral Phenotyping in Pre-clinical Models

No information is available in the scientific literature regarding the behavioral phenotyping of this compound in pre-clinical models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Pentan-1-ol Chain Length and Branching on Biological Activity

The pentan-1-ol side chain is a crucial element influencing the pharmacokinetic and pharmacodynamic properties of 2-(piperazin-1-yl)pentan-1-ol. The length and branching of this alkyl chain can significantly affect the molecule's lipophilicity, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

In various series of piperazine (B1678402) derivatives, the length of the alkyl chain linking the piperazine core to another moiety has been shown to be a critical parameter for biological activity. For instance, in a series of (2-methoxyphenyl)piperazine derivatives, a four-carbon chain was found to be optimal for affinity to the 5-HT1A receptor. nih.gov Shortening the chain to two or three carbons led to a decrease in affinity. ptfarm.pl This suggests that for this compound, the five-carbon chain (pentyl group) likely plays a significant role in positioning the molecule optimally within a receptor binding pocket.

Studies on other piperazine derivatives have also highlighted the importance of the alkyl chain length. In a series of antifungal alkylated piperazine derivatives, the chain length was a determining factor for their minimum inhibitory concentration (MIC) values. nih.gov Similarly, in a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives active against Toxoplasma gondii, the activity was correlated with the length of their alkyl chains. researchgate.net

The presence of the hydroxyl group on the pentan chain introduces a polar functional group capable of forming hydrogen bonds. This can significantly influence binding to target receptors and also impact water solubility. In a series of xanthone (B1684191) derivatives, a (R,S)-4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazine-1-yl)propoxy) derivative showed potent antiarrhythmic activity, highlighting the potential contribution of a hydroxylated alkyl chain to the pharmacological profile. nih.gov

Table 1: Effect of Alkyl Chain Length on Biological Activity in Analogous Piperazine Series

| Series of Piperazine Derivatives | Optimal Chain Length for Activity | Biological Activity | Reference |

| (2-Methoxyphenyl)piperazine Amides | 4 carbons | 5-HT1A Receptor Affinity | nih.gov |

| Alkylated Piperazines | 10-14 carbons | Antifungal Activity | nih.gov |

| 1-Aryl-4-(naphthalimidoalkyl) Piperazines | Not specified, but activity correlated with chain length | Antileishmanial Activity | researchgate.net |

This table is generated based on data from related piperazine derivatives to illustrate the principle of chain length dependency.

Role of Piperazine Substituents on Receptor Selectivity and Potency

The piperazine ring in this compound has two nitrogen atoms. One is attached to the pentan-1-ol chain, while the second nitrogen (at the N4 position) is unsubstituted. This second nitrogen is a key site for chemical modification, and the nature of the substituent at this position is a major determinant of receptor selectivity and potency in the broader class of piperazine drugs. nih.govtandfonline.com

In many classes of piperazine-based central nervous system (CNS) agents, the N4-substituent is an aryl group, such as a phenyl, pyridyl, or pyrimidyl ring. The substitution pattern on this aryl ring can fine-tune the affinity and selectivity for various receptors, including serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic receptors. nih.govnih.gov For example, substitution on a phenyl ring at the ortho, meta, or para position can dramatically alter the pharmacological profile. tandfonline.com

For instance, in a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives, a 4-(2-chlorophenyl)piperazin-1-yl moiety conferred excellent affinity for the 5-HT1A receptor. nih.govmdpi.com In another example, comparing piperidine (B6355638) and piperazine derivatives, the replacement of a piperidine ring with a piperazine altered the selectivity profile between histamine (B1213489) H3 and sigma-1 receptors. acs.org

While this compound itself is unsubstituted at the N4-position, it can be considered a precursor or a building block for more complex molecules. The introduction of various substituents at this position would be a primary strategy for modulating its biological activity and directing it towards specific targets.

Table 2: Influence of N4-Piperazine Substituent on Receptor Affinity in Analogous Compounds

| N4-Substituent | Target Receptor | Observed Effect | Reference |

| 2-Methoxyphenyl | 5-HT1A | High Affinity | nih.gov |

| 2-Chlorophenyl | 5-HT1A | High Affinity | nih.govmdpi.com |

| 3-Bromophenyl | 5-HT1A | High Affinity | nih.govmdpi.com |

| Benzyl | Sigma-1 | High Affinity | researchgate.net |

This table provides examples from the literature on how N4-substituents on the piperazine ring influence receptor binding in various chemical series.

Influence of Chiral Centers on Pharmacological Profile

The structure of this compound contains a chiral center at the C2 position of the pentan-1-ol chain. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(piperazin-1-yl)pentan-1-ol and (S)-2-(piperazin-1-yl)pentan-1-ol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities due to the stereospecific nature of drug-receptor interactions.

The differential activity of enantiomers has been demonstrated in numerous piperazine-containing drugs. For example, in a study of chiral piperazin-2-ones, the specific stereoisomer was crucial for its biological effect, and methods have been developed for their asymmetric synthesis to access the desired enantiomer. dicp.ac.cn The resolution of racemic piperazine derivatives is a common practice in drug development to isolate the more active or less toxic enantiomer. researchgate.netcore.ac.uk

For this compound, it is highly probable that the two enantiomers would display different pharmacological profiles. One enantiomer may have a higher affinity for a particular receptor, while the other may be less active, inactive, or even interact with a different target, potentially leading to side effects. The precise orientation of the propyl group, the hydroxymethyl group, and the piperazine ring around the chiral center would dictate the stereospecific interactions with a biological target. Therefore, the synthesis and pharmacological evaluation of the individual enantiomers of this compound would be essential to fully characterize its therapeutic potential.

Correlation of Molecular Descriptors with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties, such as its electronic, steric, and lipophilic characteristics.

For piperazine derivatives, QSAR studies have been employed to understand the key molecular features responsible for their biological effects. For example, in a study of aryl-piperazine derivatives with antimalarial activity, descriptors related to molecular dipole moment, total energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were found to be relevant.

While a specific QSAR study for this compound is not available, general principles from related series can be informative. Key molecular descriptors that are likely to influence its biological response include:

Lipophilicity (LogP): The pentyl chain would contribute significantly to the lipophilicity of the molecule, affecting its ability to cross cell membranes and the blood-brain barrier. The hydroxyl group would decrease lipophilicity.

Topological Polar Surface Area (TPSA): The two nitrogen atoms of the piperazine ring and the hydroxyl group are major contributors to the TPSA. This descriptor is often correlated with oral bioavailability and membrane permeability.

Hydrogen Bond Donors and Acceptors: The secondary amine (NH) of the piperazine ring and the hydroxyl group (OH) can act as hydrogen bond donors. The nitrogen atoms and the hydroxyl oxygen can act as hydrogen bond acceptors. These are critical for receptor interactions.

Molecular Weight and Shape: These basic descriptors influence how the molecule fits into a binding site.

By systematically modifying the structure of this compound (e.g., changing the chain length, adding substituents to the piperazine ring) and correlating these changes with biological activity, a QSAR model could be developed to guide the design of more potent and selective derivatives.

Design Principles for Optimized Derivatives

Based on the SAR and SPR analyses discussed, several design principles can be proposed for creating optimized derivatives of this compound. The goal of such optimization would be to enhance potency, improve selectivity for a desired biological target, and optimize ADME properties.

N4-Substitution on the Piperazine Ring: This is the most straightforward and impactful modification. Introducing various aryl or heteroaryl groups at the N4-position is a proven strategy to confer a wide range of CNS activities. nih.govmdpi.com The choice of the substituent would be guided by the desired target profile (e.g., a 2-methoxyphenyl group for 5-HT1A affinity).

Modification of the Pentanol (B124592) Chain: The length of the alkyl chain could be varied. Synthesizing analogs with shorter (e.g., butanol) or longer (e.g., hexanol) chains could help determine the optimal length for a specific target. nih.govptfarm.pl The position of the hydroxyl group could also be moved to explore different hydrogen bonding patterns.

Stereochemical Control: As chirality is critical, the synthesis should be designed to produce enantiomerically pure compounds. dicp.ac.cn The (R) and (S) enantiomers should be evaluated separately to identify the eutomer (the more active enantiomer).

Bioisosteric Replacement: The hydroxyl group could be replaced with other functional groups that can act as hydrogen bond acceptors or donors, such as an amide or a small ether. This could modulate the compound's properties while maintaining key interactions.

By applying these principles, this compound can serve as a valuable scaffold for the development of new chemical entities with tailored pharmacological profiles.

Metabolism and Pharmacokinetics Pre Clinical and in Vitro

In vitro Metabolic Stability in Liver Microsomes and Hepatocytes

No data available.

Identification of Major Metabolites (e.g., through LC/MS)

No data available.

Enzyme Kinetics of Metabolic Transformations

No data available.

Permeability and Distribution Studies in In vitro Models

No data available.

Applications As a Synthetic Intermediate or Chemical Probe

Precursor in the Synthesis of Complex Heterocyclic Compounds

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules. rsc.orgnih.gov 2-(Piperazin-1-yl)pentan-1-ol can serve as a starting material for the synthesis of more complex heterocyclic systems. The secondary amine in the piperazine ring provides a reactive site for the construction of fused or substituted heterocyclic structures.

While specific examples detailing the use of this compound in the synthesis of complex heterocycles are not extensively documented in publicly available research, the general reactivity of N-substituted piperazines is well-established. For instance, piperazine derivatives are key intermediates in the preparation of various heterocyclic compounds, including those with therapeutic potential. researchgate.netethernet.edu.et The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives, for example, has been achieved using piperazine precursors, highlighting a potential synthetic route where this compound could be employed. biointerfaceresearch.com The general strategy often involves the reaction of the piperazine nitrogen with suitable electrophiles to construct new ring systems. researchgate.net

Use as a Building Block for Polymeric Materials or Ligands

The bifunctionality of this compound makes it a candidate for incorporation into polymeric structures and for the design of novel ligands. The hydroxyl group can be used for polymerization reactions, such as polycondensation or as an initiator for ring-opening polymerizations, while the piperazine moiety can be functionalized post-polymerization or used to chelate metal ions.

Piperazine-functionalized polymers have been developed and utilized as organocatalysts and for other material applications. rsc.orgsemanticscholar.org Although direct polymerization of this compound is not widely reported, analogous structures like 2-(piperazin-1-yl)ethanol are known to be used in polymer chemistry to enhance the functionality of the resulting materials. solubilityofthings.com

Furthermore, piperazine derivatives are extensively used as ligands in coordination chemistry due to the ability of the nitrogen atoms to coordinate with metal ions. rsc.orgresearchgate.net Metal complexes of piperazine-based ligands have been investigated for their catalytic and biological activities. biointerfaceresearch.comtubitak.gov.tr The presence of both the piperazine ring and an alcohol group in this compound could allow for the formation of polydentate ligands that can form stable complexes with various metals.

| Application Area | Potential Role of this compound | Related Research |

| Polymeric Materials | Monomer or functional additive | Piperazine-functionalized polymers for catalysis rsc.orgsemanticscholar.org |

| Ligand Synthesis | Precursor for polydentate ligands | Piperazine-based ligands for metal complexes rsc.orgresearchgate.nettubitak.gov.tr |

Development as a Pharmacological Tool Compound

Piperazine and its derivatives are integral to a vast number of pharmaceuticals, exhibiting a broad spectrum of biological activities. nih.govresearchgate.netresearchgate.net The structural motif of this compound suggests its potential as a lead compound in drug discovery, particularly for disorders of the central nervous system. researchgate.net

Research on analogous structures provides a basis for the potential pharmacological applications of this compound. For instance, derivatives of 1-(2-hydroxyethyl)piperazine have been investigated as radioprotective agents. wiley.com Moreover, the synthesis of Schiff bases from piperazine-containing precursors has yielded compounds with promising activity as pancreatic lipase (B570770) inhibitors. researchgate.netnih.gov While direct pharmacological evaluation of this compound is limited in published literature, its structural similarity to known bioactive molecules makes it a compound of interest for further investigation.

| Potential Pharmacological Area | Evidence from Analogous Compounds | Reference |

| Neurological Disorders | Piperazine ring is common in CNS-active drugs. | researchgate.net |

| Radioprotection | Derivatives of 1-(2-hydroxyethyl)piperazine show radioprotective effects. | wiley.com |

| Metabolic Disorders | Schiff bases from piperazine precursors inhibit pancreatic lipase. | researchgate.netnih.gov |

Role in Catalyst Design and Organocatalysis

The presence of both a chiral center (at the C2 position of the pentanol (B124592) chain) and a basic nitrogenous scaffold makes this compound an interesting candidate for the development of chiral catalysts and organocatalysts. Chiral amino alcohols are well-known to be effective ligands in asymmetric catalysis. acs.org

While specific studies employing this compound in catalyst design are scarce, the broader class of chiral piperazine derivatives has been successfully used to catalyze asymmetric reactions, such as the Henry reaction, with high enantioselectivity. researchgate.net The aminoindanol (B8576300) scaffold, which shares structural similarities with the core of this compound, has been shown to be a highly effective component in bifunctional organocatalysts. pnas.org Furthermore, piperazine-functionalized polymers have been demonstrated to act as highly active and reusable organocatalysts in various organic transformations. rsc.org These examples suggest that this compound could serve as a valuable scaffold for the design of new catalytic systems.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The synthesis of piperazine (B1678402) derivatives is a well-established field, yet there is always room for innovation, particularly in creating more efficient, cost-effective, and environmentally friendly methods. Future research into the synthesis of 2-(Piperazin-1-yl)pentan-1-ol could focus on several key areas:

Asymmetric Synthesis: Developing stereoselective synthetic routes to obtain specific enantiomers of this compound is a critical future direction. The biological activity of chiral molecules is often dependent on their stereochemistry.

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions can significantly reduce the environmental impact of chemical synthesis. Research into biocatalysis, using enzymes to facilitate key synthetic steps, could also be a promising avenue.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. Applying flow chemistry to the synthesis of this compound could streamline its production.

Combinatorial Chemistry: The generation of a library of derivatives based on the this compound scaffold could be achieved through combinatorial chemistry. This would enable the rapid synthesis of a diverse range of related compounds for high-throughput screening.

Investigation of Undiscovered Pharmacological Targets

Piperazine derivatives are known to interact with a wide array of biological targets, including receptors in the central nervous system (CNS) and various enzymes. nih.govresearchgate.net For this compound, a systematic investigation into its pharmacological profile is a crucial next step.

Future research should aim to:

Screen for CNS Activity: Given that many piperazine compounds exhibit activity at dopamine (B1211576) and serotonin (B10506) receptors, screening this compound for potential antipsychotic, antidepressant, or anxiolytic properties is a logical starting point. nih.govresearchgate.net

Explore Antimicrobial and Anticancer Potential: Some piperazine derivatives have shown promise as antimicrobial and anticancer agents. researchgate.net In vitro screening against a panel of bacterial, fungal, and cancer cell lines could reveal previously unknown therapeutic applications.

Investigate Anti-inflammatory and Analgesic Effects: The structural motifs present in this compound may lend themselves to interactions with targets involved in inflammation and pain pathways.

Deorphanize G-Protein Coupled Receptors (GPCRs): A significant number of GPCRs remain "orphan" receptors, with no known endogenous ligand. High-throughput screening of this compound against a panel of orphan GPCRs could lead to the discovery of novel biological functions.

Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. rsc.orgresearchgate.net For this compound, these techniques can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Key computational approaches to be explored include:

Molecular Docking: To predict the binding affinity and orientation of this compound and its derivatives to known and potential biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net This can help in predicting the activity of novel, unsynthesized analogs.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the key interactions involved. rsc.org

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity. This can then be used to search for other compounds with similar activity profiles.

Integration with Targeted Drug Delivery Systems

The efficacy of a therapeutic agent can be significantly enhanced by delivering it specifically to the site of action, thereby minimizing off-target effects. Future research could explore the integration of this compound into various targeted drug delivery systems.

Potential avenues for investigation include:

Nanoparticle-based delivery: Encapsulating the compound within nanoparticles can improve its solubility, stability, and pharmacokinetic profile. acs.org

Conjugation to targeting moieties: Attaching the compound to molecules that specifically recognize and bind to markers on diseased cells (e.g., cancer cells) can enhance its therapeutic index.

Prodrug strategies: Modifying the structure of this compound to create a prodrug that is activated only at the target site can improve its safety and efficacy.

Development of Biocompatible Materials Incorporating the Compound

The piperazine moiety has been used to create biocompatible polymers with interesting properties, such as antimicrobial activity. nih.govrsc.orgrsc.org Incorporating this compound into biocompatible materials could lead to the development of novel medical devices and coatings.

Future research in this area could focus on:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Piperazin-1-yl)pentan-1-ol, and what reaction conditions are critical for yield optimization?

- Methodology : A common approach involves nucleophilic substitution of piperazine with a halogenated alcohol precursor, such as 1-chloropentan-2-ol, under basic conditions (e.g., NaOH or K₂CO₃). Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–80°C) are critical to minimize side reactions like over-alkylation. Post-reaction purification via recrystallization or column chromatography is recommended to isolate the product .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the piperazine ring (δ ~2.5–3.5 ppm for N–CH₂ groups) and the pentanol backbone (δ ~3.6–4.0 ppm for the hydroxyl-bearing carbon).

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 201.3).

- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and piperazine N–H stretches (3300–3500 cm⁻¹) .

Q. What purification strategies are effective for removing unreacted piperazine or alkylating agents?

- Methodology :

- Acid-Base Extraction : Utilize the basicity of piperazine by acidifying the reaction mixture (HCl) to protonate unreacted starting material, followed by filtration or aqueous layer separation.

- Crystallization : Convert the product to a hydrochloride salt (if applicable) for improved crystallinity .

Advanced Research Questions

Q. How can computational tools assist in retrosynthetic planning for this compound derivatives?

- Methodology : AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys to predict feasible routes. For example, modifying the pentanol chain or piperazine substituents can be explored using one-step synthesis templates. Validate predictions with DFT calculations to assess reaction thermodynamics .

Q. What strategies resolve contradictions in biological activity data for piperazine derivatives like this compound?

- Methodology :

- Dose-Response Analysis : Test across a wider concentration range to identify non-linear effects.

- Receptor Profiling : Use radioligand binding assays to compare affinity for targets (e.g., serotonin or dopamine receptors) against structurally similar compounds (e.g., 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-ol) .

Q. How does the hydroxyl group in this compound influence its pharmacokinetic properties?

- Methodology :

- LogP Measurement : Compare experimental octanol-water partition coefficients with analogs lacking the hydroxyl group (e.g., 1-(piperazin-1-yl)pentan-1-one) to assess hydrophilicity.

- Metabolic Stability Assays : Incubate with liver microsomes to evaluate oxidation pathways (e.g., CYP450-mediated hydroxylation) .

Q. What are the challenges in characterizing reactive intermediates during this compound synthesis?

- Methodology :

- In Situ Monitoring : Use techniques like ReactIR to track transient species (e.g., iminium intermediates in alkylation).

- Quenching Studies : Halt reactions at timed intervals and analyze intermediates via LC-MS or GC-MS .

Safety and Regulatory Considerations

Q. What toxicological data are essential for handling this compound in preclinical studies?

- Methodology :

- Acute Toxicity : Perform OECD 423 assays to determine LD₅₀ values.

- Genotoxicity : Use Ames tests (bacterial reverse mutation assay) to assess mutagenic potential. Reference EPA DSSTox data for structural alerts (e.g., piperazine-related carcinogenicity risks) .

Key Notes

- For advanced SAR studies, compare with analogs like 2-(4-methylpiperazin-1-yl)propan-1-ol to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.